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Executive Summary

Tasipimidine is a potent and selective a2A-adrenoceptor agonist that has demonstrated
significant efficacy in modulating noradrenergic neurotransmission.[1][2] Developed initially by
Orion Corporation, its primary application is the short-term alleviation of situational anxiety and
fear in dogs, for which it is approved in the European Union under the brand name Tessie®.[3]
[4] The active substance, tasipimidine, acts centrally to reduce the overactivation of the
noradrenergic system, which is implicated in fear and anxiety responses.[1][2] This document
provides a comprehensive technical overview of Tasipimidine Sulfate, including its
mechanism of action, pharmacological profile, key experimental data, and methodologies,
intended for a scientific audience. Tasipimidine is also under development for the treatment of
insomnia in humans and has reached phase 2 clinical trials for this indication.[3]

Mechanism of Action

Tasipimidine exerts its therapeutic effects by acting as a full agonist at the a2A-adrenergic
receptor subtype.[3][5][6] These receptors are G-protein coupled receptors (GPCRS) located
presynaptically on noradrenergic neurons, particularly in the locus coeruleus of the brainstem.

[1][7]

The binding of Tasipimidine to these presynaptic a2A-adrenoceptors initiates an inhibitory
signaling cascade:
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e Receptor Activation: Tasipimidine binds to and activates the a2A-adrenoceptor.
e G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi).
« Inhibition of Adenylyl Cyclase: The Gi protein inhibits the enzyme adenylyl cyclase.

e Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of
the second messenger cyclic adenosine monophosphate (CAMP).

o Reduced Neurotransmitter Release: The reduction in CAMP levels ultimately inhibits the
release of noradrenaline (norepinephrine) from the presynaptic neuron into the synaptic cleft.

[1][2]

By decreasing central noradrenergic neurotransmission, Tasipimidine effectively dampens the
physiological and behavioral responses to stress, counteracting arousal and mitigating signs of
anxiety and fear.[1][2]
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Caption: Tasipimidine's a2A-Adrenoceptor Signaling Pathway.
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Pharmacological Profile

Tasipimidine's pharmacological activity has been characterized through a series of in vitro and
in vivo studies. It demonstrates high selectivity for the human a2A-adrenoceptor over other
subtypes and other receptor families.[6]

Pharmacodynamics

The functional activity and receptor binding profile of Tasipimidine highlight its potency and
selectivity. It acts as a full agonist on human a2A-adrenoceptors, with weaker agonism on other
a2 subtypes.[5][6] Its affinity for al-adrenoceptors is low.[3][5][6]

Receptor . -
Parameter Species Value Citation
Subtype
02A- 6][8][9][10][11
pPEC50 Human 7.57 elIs]EILON L]
adrenoceptor [12][13][14]
02B-
Human 6.00 [5][6][10][12]
adrenoceptor
a2C-
Human 6.29 [5]6][10][12]
adrenoceptor
o2D-
Rodent 6.56 [5]6][10][12]
adrenoceptor
EC50 a2-adrenoceptor Rat 57nM [BI[11][13][14]

Table 1: In Vitro Functional Activity of Tasipimidine.

In addition to its primary anxiolytic effects, Tasipimidine can induce other dose-dependent a2-
adrenoceptor-mediated pharmacological effects, including sedation, analgesia, and decreases
in heart rate, blood pressure, and body temperature.[1][2]

Pharmacokinetics (Canine Model)

Pharmacokinetic studies in dogs, the primary target species for the approved product, show
rapid absorption and moderate oral bioavailability.[1][2][7][15]
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Parameter Condition Value Citation
Oral Bioavailability Fasted ~60% [L121[71115]
Tmax (Time to Peak

Fasted 0.5- 1.5 hours [L121171115]
Plasma Conc.)
Fed 0.7 - 6 hours [L12][71[15]
Cmax (Peak Plasma
Concentration) at 30 Fasted ~5 ng/mL [L121[71[15]
Ha/kg
Fed 2.6 ng/mL [L1[21[71[15]
Volume of Distribution

3 L/kg [1][15]
(vd)
Plasma Protein )
o In vitro ~17% [1][15]
Binding
Total Clearance (after .
21 mL/min/kg [1112]

10 pg/kg 1V)
Terminal Half-Life (t*2)  Fasted, Oral ~1.7 hours [1]

Table 2: Key Pharmacokinetic Parameters of Tasipimidine in Dogs.

Absorption: Tasipimidine is rapidly absorbed after oral administration in fasted dogs.[1][2]
Feeding at the time of dosing slows absorption and decreases peak plasma levels, although
the total plasma exposure (AUC) remains comparable.[1][7][15] Distribution: The compound is
highly distributed throughout the body and penetrates brain tissue.[1][15] Metabolism:
Metabolism occurs primarily via demethylation and dehydrogenation. The resulting metabolites
are significantly less potent than the parent compound.[1][7][15] Excretion: Tasipimidine is a
highly cleared compound, rapidly eliminated from circulation. Approximately 25% of the dose is
excreted unchanged in the urine.[1]

Experimental Protocols and Methodologies
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The pharmacological profile of Tasipimidine was established using a range of standard and

specialized experimental models.

In Vitro Assays

Receptor Binding and Functional Assays: The binding affinity and functional agonism of
Tasipimidine were determined using recombinant cell lines (e.g., CHO cells) stably
expressing specific human or rodent a-adrenoceptor subtypes (02A, a2B, a2C, alA, alB).[6]
[12] Functional activity was likely assessed by measuring the inhibition of forskolin-
stimulated cAMP production (for a2 receptors) or changes in intracellular calcium
concentration ([Ca2+]i) or inositol monophosphate accumulation (for al receptors).[6][12]

Isolated Tissue Preparations: The rat vas deferens preparation was used to evaluate the
functional activity of Tasipimidine on native a2D and al-adrenoceptors.[5][6]

In Vivo Models

Spontaneous Locomotor Activity (Mice): To assess sedative effects, non-habituated mice
were administered Tasipimidine via subcutaneous or oral routes.[8][11][14] Activity was
measured using automated activity monitors. Doses of 30 pg/kg (s.c.) and higher
significantly reduced activity counts.[14]

Acoustic Startle Reflex (Rats): The anxiolytic and sedative properties were evaluated by
measuring the amplitude of the acoustic startle reflex in rats following subcutaneous
administration.[8][11][14] Tasipimidine (300-1000 pg/kg) was shown to reduce the startle
reflex amplitude, with an onset of action within 20 minutes.[8][14]

Clinical Field Studies (Dogs): A double-blind, placebo-controlled, crossover clinical field study
was conducted in privately-owned dogs with a history of separation anxiety.[10][14] Dogs
were treated with placebo or Tasipimidine (10 and 30 pg/kg) orally one hour before owner
departure. Efficacy was assessed via owner-rated video recordings of anxiety-related
behaviors (e.g., vocalization, destructive behavior).[10][14]
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Caption: General Drug Development Workflow for Tasipimidine.

Clinical Application and Administration

Tasipimidine is approved for the short-term alleviation of situational anxiety and fear in dogs
triggered by noise or owner departure.[4][15]

e Dosage and Administration: The recommended dose is 0.1 mL/kg (equivalent to 30 pg/kg),
administered orally.[15]

» Timing: The dose should be given approximately one hour before the anticipated anxiety-
triggering event.[1][16] Re-dosing can occur after a minimum of 3 hours, with a maximum of
3 doses in a 24-hour period.[15][16]

e Important Considerations: To ensure optimal absorption, it is recommended not to feed the
dog for one hour before and after treatment.[15][16] Concomitant use with other central
nervous system depressants is expected to potentiate the effects of Tasipimidine, and dose
adjustments may be necessary.[7]

o Reversal Agent: The effects of Tasipimidine can be reversed by the administration of
atipamezole, a specific a2-adrenoceptor antagonist.[7][15]
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Caption: Logical Flow from Administration to Anxiolytic Effect.

Safety and Toxicology

In clinical trials and preclinical studies, common adverse reactions are consistent with the a2-
agonist class of drugs. These include sedation, somnolence, ataxia, pale mucous membranes,
and cardiovascular effects such as a decrease in heart rate and blood pressure.[1] Vomiting
and lethargy have also been observed.[15] Higher than recommended doses may induce a
more pronounced increase in blood pressure, a decrease in body temperature, and QT
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prolongation.[15] The safety of Tasipimidine has not been established in pregnant or lactating
animals.[1]

Conclusion

Tasipimidine Sulfate is a well-characterized, potent, and selective a2A-adrenoceptor agonist.
Its mechanism of action, centered on the targeted reduction of central noradrenergic outflow,
provides a rational basis for its use in alleviating situational anxiety and fear. A robust portfolio
of in vitro and in vivo data supports its pharmacological profile, demonstrating clear dose-
dependent anxiolytic and sedative effects. The pharmacokinetic properties in the canine model
are well-defined, allowing for effective and safe clinical application. This technical guide
summarizes the core scientific data underpinning Tasipimidine, providing a valuable resource
for researchers and drug development professionals in the fields of veterinary and human
pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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